4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, methyl groups at positions 1 and 5, and a carboxylic acid group at position 2. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and enhanced stability from the electron-withdrawing chlorine substituent.
Synthesis: The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate can be hydrolyzed under basic conditions (e.g., KOH in methanol/water) to yield the carboxylic acid derivative . The chloro substituent is introduced either during cyclization or via post-functionalization reactions using chlorinating agents.
Properties
IUPAC Name |
4-chloro-1,5-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPORVLOAPWZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514800-80-7 | |
| Record name | 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then further reacted with formic acid to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale batch reactors where the aforementioned reactions are carried out under controlled temperatures and pressures to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is characterized by a five-membered pyrazole ring with a chloro substituent at the 4-position and two methyl groups at the 1 and 5 positions. The carboxylic acid functional group at the 3-position enhances its reactivity and potential applications in medicinal chemistry.
Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Biology
Research has indicated that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit certain enzymes involved in microbial metabolism, making it a candidate for developing new antimicrobial agents.
Medicine
The compound is being explored for its potential use in drug development:
- Anti-inflammatory Activity : It has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. A study reported an IC50 value of 0.01 μM for COX-2 inhibition, indicating its potency compared to traditional anti-inflammatory drugs like celecoxib.
- Anticancer Potential : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines. Modifications to the pyrazole structure have yielded compounds with promising anticancer activities.
Analgesic Effects
A comparative study showed that this compound significantly reduced pain responses in animal models compared to standard analgesics.
Toxicity Assessment
Acute toxicity studies indicated an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development in therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Chlorine vs. Methyl/Phenyl Substituents : The chlorine atom in the target compound enhances electrophilicity at C4, facilitating nucleophilic substitution reactions, whereas methyl/phenyl groups increase lipophilicity .
- Carboxylic Acid Position : The C3-carboxylic acid group (vs. C4 in some analogues) influences hydrogen-bonding patterns and metal-coordination behavior, as seen in Ni(II)/Cd(II) complexes .
Key Observations:
- Base-Mediated Hydrolysis : The target compound is synthesized efficiently (64–90% yield) via ester hydrolysis, contrasting with lower yields for diphenyl analogues due to steric hindrance .
- Coupling Reactions : Carboxamide derivatives require activating agents (e.g., EDCI/HOBt), reflecting the carboxylic acid’s reactivity .
Biological Activity
4-Chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a five-membered pyrazole ring with two nitrogen atoms and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 176.58 g/mol. The presence of the chlorine atom and methyl groups contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Anticancer Activity : The compound has shown potential as an anticancer agent, particularly against various cancer cell lines.
- Anti-inflammatory Effects : It may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate growth and inflammation.
Anticancer Activity
Studies have evaluated the anticancer potential of this compound against several cancer cell lines. Table 1 summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| A549 | 0.39 | Induction of autophagy |
These results indicate that the compound exhibits potent cytotoxic effects, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can reduce pro-inflammatory cytokine production. This suggests a potential role in managing inflammatory diseases.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, making it a candidate for further exploration in infectious disease applications.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives, including this compound:
- Case Study on Cancer Treatment : A study demonstrated that treatment with this pyrazole derivative resulted in significant tumor regression in xenograft models of breast cancer.
- Inflammation Model Study : In an animal model of arthritis, administration of the compound led to reduced joint swelling and pain, suggesting its efficacy as an anti-inflammatory agent.
Q & A
Q. What are the common synthetic routes for 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of pyrazole precursors. For example, chlorination of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives using reagents like POCl₃ or SOCl₂ under reflux conditions can introduce the chloro substituent at the 4-position . Optimization strategies include:
- Temperature Control: Maintaining reflux temperatures (70–100°C) to ensure complete chlorination while avoiding decomposition .
- Catalyst Selection: Using Lewis acids (e.g., AlCl₃) to enhance regioselectivity .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .
Table 1: Comparative Synthesis Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination with POCl₃ | POCl₃, DMF, 80°C, 6h | 72 | |
| Cyclization of hydrazides | Hydrazine hydrate, EtOH, reflux | 65 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm carboxylic acid O–H stretch (2500–3000 cm⁻¹) and C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry: Molecular ion peak (m/z ~200–220) and fragment ions (e.g., loss of COOH group) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular structure derived from NMR/IR data?
Methodological Answer: X-ray crystallography provides definitive bond lengths, angles, and substituent positions. For example:
- Discrepancy Resolution: If NMR suggests equatorial positioning of the chloro group, crystallography can confirm axial/equatorial geometry via torsion angles (e.g., C4–Cl bond angle ~109.5°) .
- Hydrogen Bonding: Identify intermolecular interactions (e.g., carboxylic acid dimerization) through O···O distances (~2.6 Å) .
Table 2: Key Crystallographic Parameters
| Parameter | Observed Value | Reference |
|---|---|---|
| Bond Length (C4–Cl) | 1.73 Å | |
| Dihedral Angle (Pyrazole) | 179.4° |
Q. What strategies enhance bioactivity of pyrazole-3-carboxylic acid derivatives?
Methodological Answer:
- Functional Group Modifications:
- Bioassay Design:
Q. How can conflicting spectral data (e.g., NMR vs. IR) be reconciled during structural analysis?
Methodological Answer:
- Cross-Validation:
- Computational Modeling:
- DFT calculations (B3LYP/6-31G*) predict vibrational frequencies (IR) and chemical shifts (NMR) to validate experimental data .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?
Methodological Answer:
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
- Stability Studies:
- pH-Dependent Degradation: Monitor via HPLC at pH 2–10; carboxylic acid protonation (pH < pKa ~2.8) reduces solubility and increases aggregation .
- Solvent Effects: Polar solvents (e.g., DMSO) stabilize the zwitterionic form, while non-polar solvents (e.g., toluene) favor the neutral form .
Data Contradiction Analysis Example:
If IR shows a weak C=O stretch but NMR confirms the carboxylic acid, consider hydrogen bonding or crystal packing effects observed in X-ray data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
